molecular formula C18H12BrNO7 B2404089 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate CAS No. 308295-38-7

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate

Cat. No.: B2404089
CAS No.: 308295-38-7
M. Wt: 434.198
InChI Key: HNIDQBZKPWKGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative featuring a bromine atom at the 6-position, a methyl group at the 2-position, a methoxycarbonyl (methyl ester) group at the 3-position, and a 4-nitrobenzoate ester at the 5-position. Its structure combines electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups, creating a unique electronic profile.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-3-5-11(6-4-10)20(23)24/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIDQBZKPWKGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Nitration: The nitrobenzoate moiety can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Nitro Group

  • Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate (): This compound differs in the nitro group’s position on the benzoate moiety (3-nitro vs. 4-nitro in the target compound).

Ester Group Modifications

  • Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate (): Replaces the 4-nitrobenzoate with a 4-methylbenzyloxy group and uses an ethyl ester instead of methyl. The ethyl ester increases lipophilicity, which could enhance membrane permeability in biological systems.

Extended Functionalization of the Benzofuran Core

  • 2-Methoxyethyl 6-bromo-5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ():
    Features a 4-methoxycarbonylbenzyloxy group at the 5-position and a 2-methoxyethyl ester. The additional methoxycarbonyl group introduces a second electron-withdrawing moiety, which may stabilize the molecule via resonance. The 2-methoxyethyl ester could improve solubility in aqueous-organic mixed solvents compared to methyl or ethyl esters .

  • 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-prop-2-enoxyethoxy)-1-benzofuran-3-carboxylate (): Contains a propenoxy-linked oxyacetate group at the 5-position.

Key Structural and Functional Differences

Compound Key Substituents Notable Properties
Target compound (6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate) 4-nitrobenzoate, methyl ester High electron-withdrawing effect; potential for electrophilic substitution reactions
3-Nitro isomer () 3-nitrobenzoate Reduced steric hindrance; altered regioselectivity in further functionalization
Ethyl ester analog () Ethyl ester, 4-methylbenzyloxy Increased lipophilicity; bulkier substituent may hinder crystallization
4-Methoxycarbonylbenzyloxy derivative () 4-methoxycarbonylbenzyloxy, 2-methoxyethyl ester Enhanced resonance stabilization; improved solubility in mixed solvents
Propenoxy-linked compound () Propenoxy-acetate group Reactive α,β-unsaturated ester; potential for polymerization or conjugate addition

Research Findings and Implications

  • Reactivity : The target compound’s 4-nitrobenzoate group is more electron-deficient than its 3-nitro isomer, making it more reactive toward nucleophilic aromatic substitution. This property is critical in synthesizing fused heterocycles or coupling products .
  • Biological Activity : Ethyl ester analogs (e.g., ) with lipophilic groups may exhibit better cellular uptake, as seen in related benzofuran-based protease inhibitors .
  • Synthetic Utility : Compounds like those in and , with additional ester or alkene functionalities, are valuable for constructing dendrimers or polymerizable scaffolds .

Biological Activity

6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate is a complex organic compound belonging to the class of benzo[b]furan derivatives. It features several functional groups, including a bromine atom, a methoxycarbonyl group, and a nitrobenzoate moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16BrNO5
  • Molecular Weight : 404.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cellular Effects : It can affect cellular components, impacting cell signaling, proliferation, and apoptosis. This is particularly relevant in cancer biology where such compounds are explored for their anti-cancer properties.

Anticancer Properties

Research indicates that nitrobenzoate derivatives exhibit significant anticancer activities. A study highlighted that nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for cell division .

Antimicrobial Activity

Nitrobenzoate derivatives have also shown promising antimicrobial effects. They have been tested against various bacterial strains and have demonstrated the ability to inhibit growth, suggesting potential use as antimicrobial agents in clinical settings .

Anti-inflammatory Effects

Compounds similar to this compound have been explored for their anti-inflammatory properties. These compounds can suppress inflammatory responses, making them candidates for treating inflammatory diseases .

Study on Vascular Development

A recent study investigated the effects of a related nitrobenzoate compound (X8) on vascular development using zebrafish models. The results indicated that X8 treatment led to decreased vascular sprouting and abnormalities in endothelial cells, suggesting potential applications in targeting angiogenesis in tumors .

Synthesis and Biological Evaluation

Another review focused on the synthesis and biological evaluation of benzo[b]furan derivatives, including those with nitrobenzoate moieties. The findings emphasized the versatility of these compounds in medicinal chemistry, highlighting their potential as scaffolds for drug development aimed at various diseases .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of selected compounds related to this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateYesYes
Nitrobenzoate Compound X8HighYesModerate
Benzo[b]furan Derivative YZHighModerateYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.